Propane-2-sulfonyl fluoride
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Overview
Description
Propane-2-sulfonyl fluoride is a useful research compound. Its molecular formula is C3H7FO2S and its molecular weight is 126.15. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Biology Applications
Propane-2-sulfonyl fluoride and its derivatives have been extensively studied for their applications in synthesis and chemical biology. One notable application is in the field of "click chemistry," particularly sulfur(VI) fluoride exchange-based reactions. These sulfonyl fluorides, including variants like alkyl, benzyl, aryl, and heteroaryl thiols or disulfides, are valuable synthetic motifs due to their broad substrate scope and mild reaction conditions. Such reactions have been developed using environmentally benign approaches like electrochemical methods (Laudadio et al., 2019).
Drug and Natural Product Modification
The modification of drugs and natural products using sulfonyl fluoride derivatives is another significant application. Novel synthetic methods like visible-light-mediated decarboxylative fluorosulfonylethylation have been developed, applicable to various alkyl carboxylic acids, including primary, secondary, and tertiary acids. This approach is suitable for modifying amino acids, peptides, and drugs, allowing for the creation of diverse sulfonyl fluoride compound libraries with significant structural diversity (Ruting Xu et al., 2019).
Photodegradation Studies
In the environmental science field, studies like the photodegradation of perfluorooctane sulfonate in water and alkaline 2-propanol solutions have been conducted. This research is crucial for understanding the environmental impact and degradation pathways of fluorinated compounds (Yamamoto et al., 2007).
Applications in Fuel Cell Technology
The development of new materials for fuel cells has also seen the application of sulfonyl fluoride derivatives. Sulfonated poly(arylene ether sulfone) containing 1, 3, 4-oxadiazole, for example, has shown potential as proton exchange membranes for medium-high temperature fuel cells (Jingmei Xu et al., 2013).
Electrophilic Fluorination and Lithium Battery Applications
In the realm of organic chemistry, efficient preparation methods for polyfluoroalkanesulfonyl fluorides have been reported. These compounds, obtained from electrophilic fluorination, have potential applications as electrolytes for lithium batteries (Toulgoat et al., 2007).
Mechanism of Action
Target of Action
Propane-2-sulfonyl fluoride, like other sulfonyl fluorides, is primarily used as an electrophilic warhead by both medicinal chemists and chemical biologists . The compound’s primary targets are context-specific amino acids or proteins . These targets are chosen for their unique stability-reactivity balance, which makes them attractive for diverse applications .
Mode of Action
The mode of action of this compound involves the compound interacting with its targets through a process known as Sulfur (VI) Fluoride Exchange (SuFEx) . This process enables the creation of a stable covalent linkage between a protein and its interacting biomolecule . The proximity of the aryl sulfonyl fluoride to a nucleophile on the target enables the compound to react with the nucleophile via SuFEx, irreversibly cross-linking the interacting biomolecules .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the targets of the compound. The compound’s interaction with its targets can lead to the inactivation of enzymes, thereby affecting the corresponding biochemical pathways . For example, the compound can react with active site amino acids to inactivate these enzymes .
Pharmacokinetics
The compound’s resistance to hydrolysis under physiological conditions suggests that it may have good bioavailability.
Result of Action
The result of the action of this compound is the formation of a stable covalent linkage between a protein and its interacting biomolecule . This can lead to the inactivation of enzymes , potentially affecting various biological processes. For example, the compound has been found to be effective at killing Gram-negative bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s resistance to hydrolysis under physiological conditions suggests that it can remain stable and reactive in a biological environment.
Future Directions
Properties
IUPAC Name |
propane-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO2S/c1-3(2)7(4,5)6/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXYJSUNHPISQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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